7-Bromo-1-methyl-5-nitro-1H-benzimidazole
Overview
Description
7-Bromo-1-methyl-5-nitro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, methyl, and nitro groups in the structure of this compound makes it a compound of interest for various chemical and biological studies .
Mechanism of Action
Target of Action
7-Bromo-1-methyl-5-nitro-1H-benzimidazole is a derivative of the imidazole group . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of benzimidazole derivatives, a group to which this compound belongs, is generally associated with binding to microtubules, inhibiting cellular processes such as cytoskeleton formation, cell division, and intracellular tracking . This results in the suppression of the growth of microorganisms . .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
7-Bromo-1-methyl-5-nitro-1H-benzimidazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins This compound has been shown to inhibit certain enzymes, thereby affecting various biochemical pathwaysThe nitro group in this compound is particularly important for its reactivity, as it can participate in redox reactions, influencing the compound’s overall biochemical behavior .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by disrupting the normal function of key signaling proteins. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, thereby disrupting normal cellular functions. Additionally, this compound can interact with DNA, leading to changes in gene expression and activation of DNA damage response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of reactive intermediates, which may contribute to its therapeutic and toxic effects. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. This localization is crucial for its biochemical activity, as it allows this compound to interact with its target biomolecules effectively .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. Additionally, the compound can localize to other organelles, such as mitochondria, where it can affect mitochondrial function and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-5-nitro-1H-benzimidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 4-bromo-2-nitroaniline with formic acid or formamide can lead to the formation of the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in various substituted benzimidazole derivatives.
Reduction: The primary product is 7-bromo-1-methyl-5-amino-1H-benzimidazole.
Scientific Research Applications
7-Bromo-1-methyl-5-nitro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of corrosion inhibitors and other industrial applications
Comparison with Similar Compounds
- 7-Bromo-5-nitro-1H-indole
- 1-Bromo-3-nitrobenzene
- Other benzimidazole derivatives
Uniqueness: 7-Bromo-1-methyl-5-nitro-1H-benzimidazole is unique due to the specific combination of bromine, methyl, and nitro groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-bromo-1-methyl-5-nitrobenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-4-10-7-3-5(12(13)14)2-6(9)8(7)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBINNCDFKGPEBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.